molecular formula C10H13N B12292985 (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12292985
M. Wt: 147.22 g/mol
InChI Key: GPCQIJHZALEOMP-JTQLQIEISA-N
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Description

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 5-Methyl-2,3-dihydro-1H-inden-1-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the reductive amination of 5-Methyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and selective reduction. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or ketone.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to introduce halogen atoms.

Major Products

    Oxidation: Formation of 5-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential role in modulating biological pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.

    5-Methyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.

    Indane: The parent hydrocarbon structure without the amine group.

Uniqueness

(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the indane backbone. This combination imparts specific stereochemical properties and reactivity, making it valuable in asymmetric synthesis and as a precursor for chiral compounds.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1

InChI Key

GPCQIJHZALEOMP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@H](CC2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

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